molecular formula C6H14ClNO2 B6194839 [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis CAS No. 1197163-84-0

[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis

Cat. No.: B6194839
CAS No.: 1197163-84-0
M. Wt: 167.63 g/mol
InChI Key: GZPSBGQXCUGMDE-KNCHESJLSA-N
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Description

[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with hydroxymethyl groups at the 2 and 5 positions. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and formaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials due to its versatile reactivity.

Mechanism of Action

The mechanism by which [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s hydroxymethyl groups play a crucial role in its reactivity and interactions, facilitating binding and subsequent biological effects.

Comparison with Similar Compounds

[(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride, cis can be compared with other similar compounds such as:

    [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol: The non-hydrochloride form of the compound.

    [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol acetate: An acetate derivative with different reactivity.

    [(2S,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol sulfate: A sulfate derivative with unique properties.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity.

Properties

CAS No.

1197163-84-0

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

[(2R,5S)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c8-3-5-1-2-6(4-9)7-5;/h5-9H,1-4H2;1H/t5-,6+;

InChI Key

GZPSBGQXCUGMDE-KNCHESJLSA-N

Isomeric SMILES

C1C[C@H](N[C@H]1CO)CO.Cl

Canonical SMILES

C1CC(NC1CO)CO.Cl

Purity

95

Origin of Product

United States

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